molecular formula C8H13ClO2S B2400110 3-Cyclobutylcyclobutane-1-sulfonyl chloride CAS No. 2172527-68-1

3-Cyclobutylcyclobutane-1-sulfonyl chloride

Cat. No. B2400110
CAS RN: 2172527-68-1
M. Wt: 208.7
InChI Key: IWOBJURPHKKZGH-UHFFFAOYSA-N
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Description

3-Cyclobutylcyclobutane-1-sulfonyl chloride, also known as CBS-Cl, is an important chemical compound in the field of organic chemistry. It is a sulfonyl chloride compound that is widely used in the synthesis of various organic molecules. The compound has a cyclobutyl ring that enhances its reactivity and makes it an ideal reagent for various chemical reactions.

Scientific Research Applications

Synthesis of Potent VLA-4 Antagonists

A study by Brand, de Candole, and Brown (2003) demonstrated the synthesis of a novel series of 3-aminocyclobut-2-en-1-ones using various electrophilic reagents, including sulfenyl chlorides. These compounds showed potent antagonistic activity against VLA-4, which is significant in drug discovery.

Transformations in Organic Synthesis

The work of Shao, Li, and Shi (2007) explored the transformation of methylenecyclopropylcarbinols to 3-methylenecyclobutyl sulfonates using sulfonyl chloride. This study contributes to the understanding of organic synthesis processes.

Solid-Phase Synthesis of Oxazolidinones

In research conducted by Holte, Thijs, and Zwanenburg (1998), polymer-supported sulfonyl chloride was utilized for the solid-phase synthesis of disubstituted 1,3-oxazolidin-2ones. This method can produce oxazolidinones of high enantiopurity, important in medicinal chemistry.

Generation of Cyclobutylmagnesium Carbenoids

Research by Satoh, Kasuya, Miyagawa, and Nakaya (2010, 2011) showed that 1-chlorocyclobutyl p-tolyl sulfoxides could be treated with ethylmagnesium chloride to yield cyclobutylmagnesium carbenoids. These carbenoids were stable and useful for synthesizing multisubstituted cyclobutanes.

Catalytic Decarboxylative Radical Sulfonylation

In a study by He, Chen, Zhang, Li, Chen, Xiao, Liu, and Li (2020), a novel method for the synthesis of sulfones via decarboxylative radical sulfonylation was developed. This method shows broad substrate scope and is crucial for the late-stage modification of complex molecules.

Sulfonation in Silacyclobutanique Series

The research of Dubac, Mazerolles, Lesbre, and Joly (1970) investigated the reaction of substituted silacyclobutanes with sulfur trioxide and other sulfonating agents. The study provides insights into the sulfonation mechanisms of silacyclobutanes.

Carbonic Anhydrase Inhibitors Development

The study by Scozzafava, Menabuoni, Mincione, Briganti, Mincione, and Supuran (2000) developed carbonic anhydrase inhibitors using sulfonamides. These inhibitors have potential applications in treating glaucoma and other conditions.

Intermolecular [2 + 2] Photocycloaddition

Jeremias, Mohr, and Bach (2021) conducted a study on [2 + 2] photocycloaddition of α,β-unsaturated sulfones](https://consensus.app/papers/photocycloaddition-αβunsaturated-sulfones-jeremias/3330de96660a5f49be8fae727f3d5985/?utm_source=chatgpt), providing a catalyst-free method and exploring Lewis acid catalyzed variants. This contributes to advancements in photocatalysis and organic synthesis.

Substituent Effects on Electrocyclic Reactions

In research by Niwayama, Kallel, Spellmeyer, Sheu, and Houk (1996), the effects of substituents, including sulfonyl, on the electrocyclic reactions of cyclobutenes were studied. This provides valuable insights into the stereoselectivity of organic reactions.

Synthesis of Novel Compounds

Gaoni (1989) explored the synthesis of new 3-substituted bicyclobutanes and their novel addition reactions. This research expands the knowledge on the chemistry of cyclobutanes.

properties

IUPAC Name

3-cyclobutylcyclobutane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2S/c9-12(10,11)8-4-7(5-8)6-2-1-3-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOBJURPHKKZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CC(C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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